molecular formula C10H10O4 B1595900 2-Propionyloxybenzoic acid CAS No. 6328-44-5

2-Propionyloxybenzoic acid

Cat. No. B1595900
CAS RN: 6328-44-5
M. Wt: 194.18 g/mol
InChI Key: MDLKHAVFIDFTBO-UHFFFAOYSA-N
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Patent
US04594345

Procedure details

Thus, 2-propionyloxybenzoic acid is heated with anhydrous aluminum chloride in a Fries rearrangement and the resulting 3-carboxy-2-hydroxypropiophenone is heated with benzoic anhydride and alkali benzoate at 180° to 190° C. to afford 3-methylflavone-8-carboxylic acid derivatives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-carboxy-2-hydroxypropiophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])(=O)[CH2:2][CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].C(CC(O)C([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=O)(O)=O.[C:33](OC(=O)C1C=CC=CC=1)(=[O:40])C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>>[CH3:3][C:2]1[C:33](=[O:40])[C:14]2[C:6](=[C:7]([C:8]([OH:10])=[O:9])[CH:11]=[CH:12][CH:13]=2)[O:5][C:1]=1[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
3-carboxy-2-hydroxypropiophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CC(C(=O)C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.